molecular formula C12H19N3O4SSi B1619896 1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea CAS No. 5408-24-2

1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea

Cat. No.: B1619896
CAS No.: 5408-24-2
M. Wt: 329.45 g/mol
InChI Key: QMLDWKZUDJCCQT-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea is a chemical compound with the molecular formula C12H19N3O4SSi and a molecular weight of 329.45 g/mol . This compound is known for its unique structure, which includes a sulfonyl group, a trimethylsilyl group, and a urea moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with trimethylsilyl isocyanate in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles such as halides or alkoxides replace the trimethylsilyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfides .

Scientific Research Applications

1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonylurea derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylurea derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes .

Comparison with Similar Compounds

1-(4-Methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea can be compared with other sulfonylurea derivatives, such as:

    1-(4-Methylphenyl)sulfonylurea: Lacks the trimethylsilyl group, which may affect its stability and reactivity.

    1-(4-Methylphenyl)sulfonyl-3-(methylcarbamoyl)urea: Contains a methyl group instead of a trimethylsilyl group, which can influence its chemical properties and biological activity.

The presence of the trimethylsilyl group in this compound makes it unique, providing enhanced stability and potential for diverse applications .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(trimethylsilylcarbamoyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4SSi/c1-9-5-7-10(8-6-9)20(18,19)14-11(16)13-12(17)15-21(2,3)4/h5-8H,1-4H3,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLDWKZUDJCCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968919
Record name N-{Hydroxy[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N'-(trimethylsilyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-24-2
Record name NSC10792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{Hydroxy[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N'-(trimethylsilyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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